
3-Bromomethyl-4-nitro-benzoic acid ethyl ester
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Overview
Description
3-Bromomethyl-4-nitro-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The resulting 3-Bromomethyl-4-nitro-benzoic acid is then esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-4-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Reduction: 3-Aminomethyl-4-nitro-benzoic acid ethyl ester.
Hydrolysis: 3-Bromomethyl-4-nitro-benzoic acid and ethanol.
Scientific Research Applications
3-Bromomethyl-4-nitro-benzoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other redox reactions. These interactions can modulate the activity of enzymes or other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
3-Nitrobenzoic acid ethyl ester: Lacks the bromomethyl group.
4-Nitrobenzoic acid ethyl ester: Lacks both the bromomethyl and the specific substitution pattern on the benzene ring.
Uniqueness
The presence of both the bromomethyl and nitro groups allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-9(12(14)15)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
BFFPOZXXOFIIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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